molecular formula C9H16ClN B3015024 6-Azaspiro[4.5]dec-8-ene;hydrochloride CAS No. 2361635-05-2

6-Azaspiro[4.5]dec-8-ene;hydrochloride

Cat. No.: B3015024
CAS No.: 2361635-05-2
M. Wt: 173.68
InChI Key: PGNLJVDBVQABAB-UHFFFAOYSA-N
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Description

6-Azaspiro[45]dec-8-ene;hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by a nitrogen atom incorporated into a spiro ring system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[4.5]dec-8-ene;hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, which is then converted to the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[4.5]dec-8-ene;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound. These derivatives often exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

6-Azaspiro[4.5]dec-8-ene;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.5]dec-8-ene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride
  • 2-Oxa-6-azaspiro[4.5]dec-8-ene;hydrochloride

Uniqueness

6-Azaspiro[4The presence of the nitrogen atom in the spiro ring system differentiates it from other spirocyclic compounds, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

6-azaspiro[4.5]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h3-4,10H,1-2,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNLJVDBVQABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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